Cas no 1740-57-4 (benzene-1,3-dicarboxamide)

benzene-1,3-dicarboxamide 化学的及び物理的性質
名前と識別子
-
- Isophthalamide
- 1,3-Benzenedicarboxamide
- benzene-1,3-dicarboxamide
- m-Phthalamide
- isophthaldiamide
- m-carbamoylbenzamide
- isophthalicaciddiamide
- 1,3-Benzenedicarbocamide
- 1,3-BENZENEDICARBOXAMIDE/ISOPHTHALAMIDE
- Isophthalic acid diamide
- ZP57YML58I
- QZUPTXGVPYNUIT-UHFFFAOYSA-N
- Isophthalamide, 95%
- TimTec1_002854
- Oprea1_838972
- QZUPTXGVPYNUIT-UHFFFAOYSA-
- HMS1542B16
- 5619AD
- STL260986
- D91091
- A811603
- SB75732
- AM20030157
- ISO-PHTHALAMIDE
- SCHEMBL36694
- NS00025716
- CHEBI:38801
- FT-0627449
- DTXSID20169744
- InChI=1/C8H8N2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
- MFCD00014801
- AKOS003277417
- EINECS 217-104-9
- I0152
- Q27117979
- CS-0207242
- 1740-57-4
- UNII-ZP57YML58I
- BRN 2045544
- 1-09-00-00372 (Beilstein Handbook Reference)
- AS-5641
- Z275156916
- DB-013761
- DTXCID6092235
-
- MDL: MFCD00014801
- インチ: 1S/C8H8N2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
- InChIKey: QZUPTXGVPYNUIT-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C([H])=C([H])C([H])=C(C(N([H])[H])=O)C=1[H])N([H])[H]
- BRN: 2045544
計算された属性
- せいみつぶんしりょう: 164.05900
- どういたいしつりょう: 164.059
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 86.2
じっけんとくせい
- 色と性状: 白粉。
- 密度みつど: 1.2739 (rough estimate)
- ゆうかいてん: 268-270°C
- ふってん: 291.62°C (rough estimate)
- フラッシュポイント: 214.4±24.0 °C
- 屈折率: 1.6000 (estimate)
- PSA: 86.18000
- LogP: 1.28500
- じょうきあつ: 0.0±1.0 mmHg at 25°C
- ようかいせい: 水に微溶解する。
benzene-1,3-dicarboxamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P108
- セキュリティの説明: S22-S24/25
- RTECS番号:CZ2201000
- 危険レベル:IRRITANT
- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
benzene-1,3-dicarboxamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
benzene-1,3-dicarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM342592-100g |
Isophthalamide |
1740-57-4 | 95%+ | 100g |
$258 | 2022-06-12 | |
TRC | I821983-250mg |
Isophthalamide |
1740-57-4 | 250mg |
$ 50.00 | 2022-06-04 | ||
Apollo Scientific | OR346273-1g |
Isophthalamide |
1740-57-4 | 1g |
£39.00 | 2025-02-19 | ||
abcr | AB137453-25 g |
Isophthalamide; 96% |
1740-57-4 | 25g |
€108.10 | 2022-09-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0663-250G |
benzene-1,3-dicarboxamide |
1740-57-4 | 95% | 250g |
¥ 1,452.00 | 2023-04-14 | |
abcr | AB137453-25g |
Isophthalamide, 96%; . |
1740-57-4 | 96% | 25g |
€115.90 | 2024-04-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-269269-5g |
Isophthalamide, |
1740-57-4 | 5g |
¥369.00 | 2023-09-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0663-100g |
benzene-1,3-dicarboxamide |
1740-57-4 | 95% | 100g |
¥858.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0663-100.0g |
benzene-1,3-dicarboxamide |
1740-57-4 | 95% | 100.0g |
¥858.0000 | 2024-07-24 | |
A2B Chem LLC | AA92326-1g |
Isophthalamide |
1740-57-4 | 97% | 1g |
$17.00 | 2024-04-20 |
benzene-1,3-dicarboxamide 関連文献
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Carleton G. Collins,Andrew T. Johnson,Richard D. Connell,Ruth A. Nelson,Ivan Murgu,Allen G. Oliver,Bradley D. Smith New J. Chem. 2014 38 3992
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Nicholas H. Evans,Charles E. Gell,Michael J. G. Peach Org. Biomol. Chem. 2016 14 7972
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Arthur H. G. David,Rosemary J. Goodwin,Nicholas G. White Dalton Trans. 2023 52 1902
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Asha Brown,Paul D. Beer Dalton Trans. 2012 41 118
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5. Synthesis and pH-responsive properties of pseudo-peptides containing hydrophobic amino acid graftsRongjun Chen,Mark E. Eccleston,Zhilian Yue,Nigel K. H. Slater J. Mater. Chem. 2009 19 4217
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-
Pramod Kumar,Vijay Kumar,Rajeev Gupta Dalton Trans. 2020 49 9544
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Asha Brown,Paul D. Beer Dalton Trans. 2012 41 118
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Jing Min,Chunyu Wang,Liyan Wang Phys. Chem. Chem. Phys. 2021 23 13284
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10. Effect of 1,3-adamantane bridging units within the surrounding macrocycle of squaraine rotaxanesCarleton G. Collins,Andrew T. Johnson,Richard D. Connell,Ruth A. Nelson,Ivan Murgu,Allen G. Oliver,Bradley D. Smith New J. Chem. 2014 38 3992
benzene-1,3-dicarboxamideに関する追加情報
Benzene-1,3-dicarboxamide (CAS No. 1740-57-4): A Comprehensive Overview in Modern Chemical Research
The compound benzene-1,3-dicarboxamide, identified by the chemical abstracts service number CAS No. 1740-57-4, represents a significant molecule in the realm of organic chemistry and pharmaceutical research. This heterocyclic amide derivative, featuring a benzene ring substituted with two amide functional groups at the 1 and 3 positions, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry.
Structurally, benzene-1,3-dicarboxamide can be viewed as a derivative of benzene where two hydrogens are replaced by amide groups (-CONH₂). This substitution introduces polar characteristics to the molecule, enhancing its solubility in polar solvents and making it a candidate for further functionalization. The presence of two amide groups allows for diverse chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, benzene-1,3-dicarboxamide has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid aromatic core provides a stable scaffold for further derivatization, while the amide groups serve as reactive sites for coupling reactions. This has led to its incorporation into the development of novel therapeutic agents targeting a range of diseases.
One of the most compelling areas of research involving benzene-1,3-dicarboxamide is its application in the design of bioactive molecules. Researchers have leveraged its structural framework to develop compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. The benzene ring's ability to interact with biological targets through π-stacking and hydrophobic effects further enhances its utility in drug design.
Recent studies have highlighted the role of benzene-1,3-dicarboxamide derivatives in modulating enzyme activity. For instance, modifications at the amide groups have been shown to influence the binding affinity and specificity of protease inhibitors, which are crucial in treating chronic inflammatory diseases and viral infections. The precise tuning of these derivatives allows researchers to fine-tune their pharmacological profiles, improving efficacy while minimizing side effects.
The synthesis of benzene-1,3-dicarboxamide itself is an intriguing aspect of organic chemistry. Traditional methods involve the reaction of benzene-1,3-dicarbonyl chloride with ammonia or ammonium hydroxide to form the corresponding dicarboxamide. However, modern synthetic approaches have focused on greener and more efficient methodologies. Catalytic processes and solvent-free reactions have been explored to reduce waste and improve yields, aligning with sustainable chemistry principles.
The pharmacokinetic properties of benzene-1,3-dicarboxamide derivatives are another area of active investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is critical for their development into viable drugs. Computational modeling has played a significant role here, allowing researchers to predict metabolic pathways and optimize molecular structures for better bioavailability.
In conclusion,benzene-1,3-dicarboxamide (CAS No. 1740-57-4) stands as a versatile and promising compound in modern chemical research. Its unique structural features make it an invaluable building block for pharmaceutical development, offering opportunities to create novel therapeutics with significant societal impact. As research continues to evolve,the applications of this compound are likely to expand,further solidifying its importance in the field.

